molecular formula C21H26N2O4 B4653494 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide

3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide

Cat. No. B4653494
M. Wt: 370.4 g/mol
InChI Key: KWIWZBBVOLFWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key energy-sensing enzyme that plays a critical role in regulating cellular metabolism. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.

Mechanism of Action

3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation and phosphorylation of the α-subunit. This results in increased glucose uptake and fatty acid oxidation in skeletal muscle cells, as well as inhibition of hepatic gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity, and inhibition of hepatic gluconeogenesis and lipogenesis. 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to have anti-inflammatory effects in macrophages and to protect against oxidative stress in endothelial cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its specificity for activating AMPK, which allows researchers to study the effects of AMPK activation in a controlled manner. However, one limitation is that 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to have off-target effects on other enzymes, such as protein kinase C (PKC), which may complicate interpretation of results.

Future Directions

There are a number of future directions for research on 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide, including:
1. Further studies to elucidate the mechanism of action of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide and its effects on other enzymes and signaling pathways.
2. Development of more selective AMPK activators that do not have off-target effects on other enzymes.
3. Studies to determine the long-term effects of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide on metabolic function and overall health.
4. Investigation of the potential therapeutic applications of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide in other disease states, such as cancer and neurodegenerative diseases.
5. Development of new synthetic methods for 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide and related compounds to improve yield and scalability.
In conclusion, 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide is a small molecule activator of AMPK that has potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Its mechanism of action involves binding to the γ-subunit of AMPK, leading to allosteric activation and phosphorylation of the α-subunit. 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved glucose homeostasis and insulin sensitivity, and inhibition of hepatic gluconeogenesis and lipogenesis. While 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has some limitations for lab experiments, it remains an important tool for studying the effects of AMPK activation. Future research directions include elucidating the mechanism of action of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide, developing more selective AMPK activators, and investigating the potential therapeutic applications of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide in other disease states.

Scientific Research Applications

3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity.

properties

IUPAC Name

3-(2-ethoxyethoxy)-N-[4-(2-methylpropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-26-12-13-27-19-7-5-6-16(14-19)21(25)23-18-10-8-17(9-11-18)22-20(24)15(2)3/h5-11,14-15H,4,12-13H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIWZBBVOLFWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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